![molecular formula C4H6F3N B038604 1-(Trifluoromethyl)cyclopropanamine CAS No. 112738-68-8](/img/structure/B38604.png)
1-(Trifluoromethyl)cyclopropanamine
Overview
Description
Synthesis Analysis
The synthesis of 1-(Trifluoromethyl)cyclopropanamine involves several innovative methods that highlight the versatility and reactivity of this compound. A key approach includes the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride, a process that has been demonstrated to produce significant yields of the target product in a single batch (Bezdudny et al., 2011). Additionally, diastereoselective synthesis methods have been developed to produce cyclopropanes bearing trifluoromethyl-substituted all-carbon quaternary centers, utilizing 1,3-enynes and sulfur ylides under mild conditions (Chen et al., 2019).
Molecular Structure Analysis
The molecular structure of 1-(Trifluoromethyl)cyclopropanamine is characterized by the presence of a cyclopropane ring substituted with a trifluoromethyl group and an amine functionality. This structure imparts a significant degree of polarity and stereochemical complexity, enabling the molecule to participate in a wide range of chemical reactions. Detailed structural analysis through X-ray crystallography and computational methods provides insights into the conformational preferences and electronic distribution within the molecule, essential for understanding its reactivity and applications in synthesis (Fang et al., 2019).
Chemical Reactions and Properties
1-(Trifluoromethyl)cyclopropanamine participates in various chemical reactions, including cyclopropanation, cycloaddition, and nucleophilic substitution, reflecting its utility in constructing complex molecular architectures. The trifluoromethyl group significantly influences the molecule's chemical properties, such as its acidity, reactivity, and stability, making it a valuable synthon in organic synthesis. For instance, the Corey-Chaykovsky reaction has been utilized to synthesize cis-configured trifluoromethyl cyclopropanes, showcasing the compound's versatility in stereoselective synthesis (Hock et al., 2017).
Scientific Research Applications
Catalysis and Synthesis : It's used as a catalyst in enantioselective Mannich reactions between glycine imines and N-Boc-aldimines, showing high reactivity and promising potential for various transformations (Bandar & Lambert, 2013).
Stereocontrolled Synthesis : It's involved in copper-catalyzed enantioselective cyclopropanation for synthesizing 2-substituted-3-(trifluoromethyl)cyclopropylboronates, indicating potential for creating novel trifluoromethylated analogues (Altarejos et al., 2021).
Therapeutic Agents : Cyclopropanamine inhibitors of LSD1 are potential novel therapeutic agents for treating various central nervous system diseases including schizophrenia, Rett's syndrome, fragile X syndrome, Alzheimer's disease, epilepsy, and drug addiction (Blass, 2016).
Drug Discovery : An enantioselective cobalt-catalyzed process efficiently produces trifluoromethyl-substituted cyclopropanes with high diastereomeric ratios (d.r.) and enantiomeric excess (ee), providing new building blocks for drug discovery (Morandi et al., 2011).
Pharmaceutical and Agrochemical Applications : It's used for synthesizing cis-configured trifluoromethyl cyclopropanes with excellent yields and diastereoselectivities, indicating significant potential in pharmaceutical and agrochemical applications (Hock et al., 2017).
Efficient Synthesis : A one-pot synthesis approach is presented for 1,3-diyne-tethered trifluoromethyl-cyclopropanes, offering a diastereoselective process with a broad substrate scope and smooth synthetic transformations (Chen et al., 2020).
Myoglobin-Catalyzed Reactions : Myoglobin-catalyzed olefin cyclopropanation reactions enable the efficient synthesis of trifluoromethyl-substituted cyclopropanes with high yields and excellent diastereo- and enantioselectivity (Tinoco et al., 2017).
Safety and Hazards
properties
IUPAC Name |
1-(trifluoromethyl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N/c5-4(6,7)3(8)1-2-3/h1-2,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWOFVFUKXZXKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301294300 | |
Record name | 1-(Trifluoromethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)cyclopropanamine | |
CAS RN |
112738-68-8 | |
Record name | 1-(Trifluoromethyl)cyclopropanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112738-68-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Trifluoromethyl)cyclopropanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301294300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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